molecular formula C12H9NO3 B1356274 4-Hydroxy-2'-nitrobiphenyl CAS No. 51264-59-6

4-Hydroxy-2'-nitrobiphenyl

Cat. No.: B1356274
CAS No.: 51264-59-6
M. Wt: 215.2 g/mol
InChI Key: NRRCMTITSCFYOH-UHFFFAOYSA-N
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Description

4-Hydroxy-2'-nitrobiphenyl (CAS 51264-59-6) is a biphenyl derivative with a hydroxyl (-OH) group at the 4-position of one benzene ring and a nitro (-NO₂) group at the 2'-position of the adjacent ring. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.2 g/mol . The compound is commercially available from suppliers like TCI Chemicals and Shanghai PI Chemicals Ltd., typically at ≥97% purity . Its structure combines aromaticity with polar functional groups, making it a candidate for applications in organic synthesis, materials science, and surface chemistry studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-nitrophenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c14-10-7-5-9(6-8-10)11-3-1-2-4-12(11)13(15)16/h1-8,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRCMTITSCFYOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573869
Record name 2'-Nitro[1,1'-biphenyl]-4-ol
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Molecular Weight

215.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20281-23-6, 51264-59-6
Record name 2′-Nitro[1,1′-biphenyl]-4-ol
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URL https://commonchemistry.cas.org/detail?cas_rn=20281-23-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2'-Nitro[1,1'-biphenyl]-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Hydroxy-2'-nitrobiphenyl
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Preparation Methods

The synthesis of 4-Hydroxy-2’-nitrobiphenyl can be achieved through several methods. One common approach involves the nitration of biphenyl derivatives followed by hydroxylation. For instance, the nitration of 2’-hydroxybiphenyl can yield 4-Hydroxy-2’-nitrobiphenyl under controlled conditions . Industrial production methods often involve the use of phase transfer catalysts and palladium catalysts to facilitate the reaction in aqueous solutions . These methods are designed to be efficient, with high yields and minimal environmental impact.

Chemical Reactions Analysis

4-Hydroxy-2’-nitrobiphenyl undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Hydroxy-2’-nitrobiphenyl involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components . These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related biphenyl derivatives are compared to 4-Hydroxy-2'-nitrobiphenyl based on substituent type, position, and physicochemical properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound 51264-59-6 C₁₂H₉NO₃ 215.2 -OH (4), -NO₂ (2') High polarity, potential H-bonding
4′-Methyl-2-nitrobiphenyl 70680-21-6 C₁₃H₁₁NO₂ 213.24 -CH₃ (4'), -NO₂ (2) Lower polarity, hydrophobic applications
4-methoxy-2'-nitrobiphenyl 20013-55-2 C₁₃H₁₁NO₃ 229.23 -OCH₃ (4), -NO₂ (2') Enhanced solubility in organic solvents
4-Hydroxy-3-nitrobiphenyl 885-82-5 C₁₂H₉NO₃ 215.21 -OH (4), -NO₂ (3) Intramolecular H-bonding possible
Fluorinated 4-alkoxy-4′-nitrobiphenyl N/A Varies ~250–300 -OR (4), -NO₂ (4'), -F (3') Mesogenic behavior for liquid crystals

Structural and Functional Differences

  • Substituent Position: The relative positions of -OH and -NO₂ groups significantly influence reactivity. For example, in 4-Hydroxy-3-nitrobiphenyl, the ortho-nitro group relative to the hydroxyl may enable intramolecular hydrogen bonding, altering solubility and acidity compared to the para-nitro analog .
  • Electron Effects : The nitro group is strongly electron-withdrawing, directing electrophilic substitution to meta positions. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups are electron-donating, enhancing ring activation .
  • Polarity and Solubility: this compound exhibits higher polarity than its methyl or methoxy analogs due to the -OH group, favoring solubility in polar solvents like ethanol or DMSO. The methoxy derivative (4-methoxy-2'-nitrobiphenyl) shows better solubility in nonpolar media .

Biological Activity

4-Hydroxy-2'-nitrobiphenyl (NO2-Bp-OH) is a compound of significant interest in biological research due to its diverse mechanisms of action and interactions with various biological systems. This article delves into its biological activity, mechanisms, and implications based on current research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxyl group (-OH) and a nitro group (-NO2) attached to a biphenyl backbone. Its molecular formula is C12_{12}H9_9N3_3O3_3, and it has been studied for its potential applications in various fields, including medicinal chemistry and environmental science.

The biological activity of this compound primarily stems from its ability to interact with cellular components through:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with proteins and nucleic acids, influencing their structure and function.
  • Redox Reactions : The nitro group can participate in redox reactions, potentially altering the oxidative state of biomolecules.
  • Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which play a critical role in drug metabolism and the biotransformation of xenobiotics.

Cellular Impact

Research indicates that this compound affects various cellular processes:

  • Gene Expression : The compound can modulate the expression of genes related to oxidative stress response and apoptosis, suggesting a role in cellular survival and death pathways.
  • Mutagenicity : Studies have demonstrated that it can form DNA adducts, leading to mutations and potentially contributing to carcinogenic processes .

Toxicological Studies

In vivo studies have revealed dose-dependent effects:

  • Low Doses : Minimal effects on cellular function.
  • High Doses : Significant biochemical changes, including liver damage and oxidative stress, highlighting the compound's potential toxicity at elevated levels .

Case Studies

Several studies have explored the biological activity of this compound:

  • Genotoxicity Assessment :
    • A study using Salmonella strains TA98 and TA100 assessed the mutagenic potential of various substituted biphenyls, including this compound. Results indicated a correlation between the electron-withdrawing capacity of substituents and increased mutagenicity .
  • Metabolic Pathway Analysis :
    • Research focused on the metabolic pathways involving cytochrome P450 enzymes showed that this compound undergoes biotransformation into various metabolites, which may exhibit different biological activities compared to the parent compound .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundHydroxyl PositionNitro PositionBiological Activity
This compound2'4'Significant mutagenicity
4-Hydroxy-4'-nitrobiphenyl4'4'Moderate mutagenicity
2-Hydroxy-4'-nitrobiphenyl2'4'Lower mutagenicity

This table illustrates how positional variations in hydroxyl and nitro groups influence the biological activity of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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